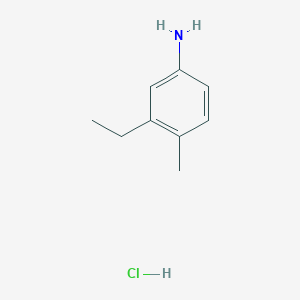
3-Ethyl-4-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl and methyl groups. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methylaniline hydrochloride can be achieved through several methods. One common approach involves the nitration of ethylbenzene to form 3-ethyl-4-nitrotoluene, followed by reduction to obtain 3-ethyl-4-methylaniline. The final step involves the formation of the hydrochloride salt by reacting 3-ethyl-4-methylaniline with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
3-Ethyl-4-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methylaniline hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound with no substituents on the benzene ring.
Toluidine: Aniline derivatives with a methyl group on the benzene ring.
Ethylaniline: Aniline derivatives with an ethyl group on the benzene ring
Uniqueness
3-Ethyl-4-methylaniline hydrochloride is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds .
Properties
CAS No. |
87986-23-0 |
|---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.67 g/mol |
IUPAC Name |
3-ethyl-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-3-8-6-9(10)5-4-7(8)2;/h4-6H,3,10H2,1-2H3;1H |
InChI Key |
IPVWTJALINKFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


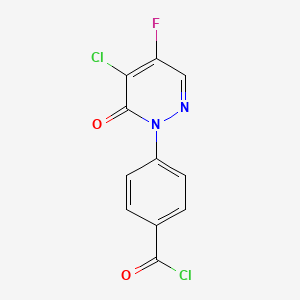
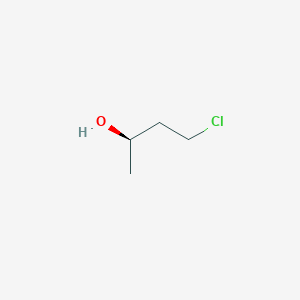
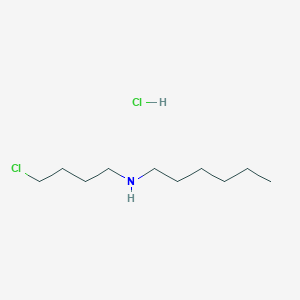
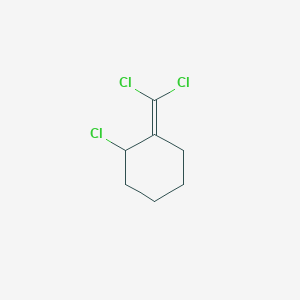
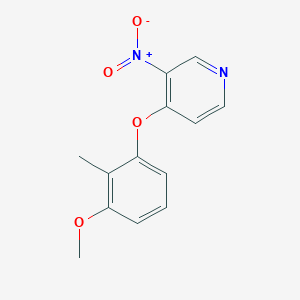

![3-phenyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14383774.png)
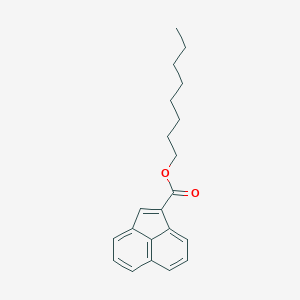
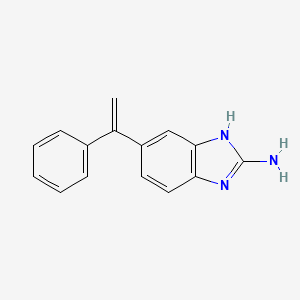
![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
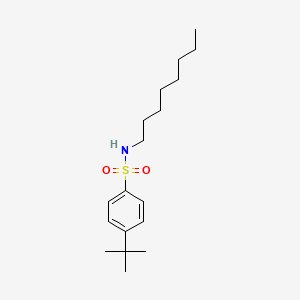
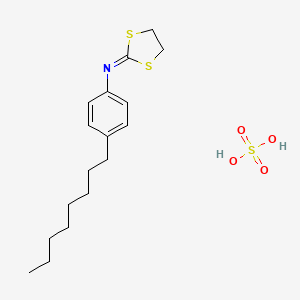
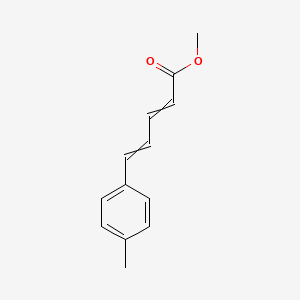
![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)
